REACTION_CXSMILES
|
[CH2:1]([C:3]1([OH:21])[CH2:8][CH2:7][CH:6]([CH2:9][NH:10]C(=O)OCC2C=CC=CC=2)[CH2:5][CH2:4]1)[CH3:2]>O1CCCC1.[Pd]>[NH2:10][CH2:9][CH:6]1[CH2:7][CH2:8][C:3]([CH2:1][CH3:2])([OH:21])[CH2:4][CH2:5]1
|
Name
|
mixture
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1(CCC(CC1)CNC(OCC1=CC=CC=C1)=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCC(CC1)(O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |